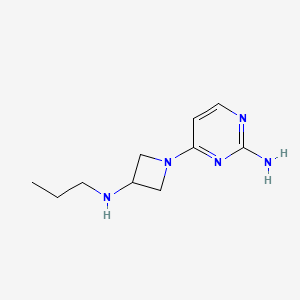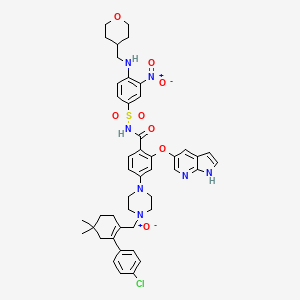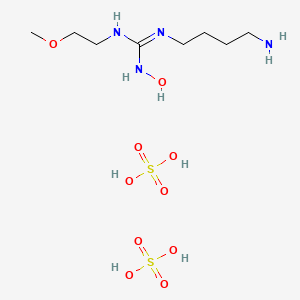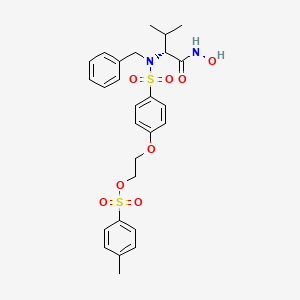
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound features a pyrimidine ring substituted with an azetidine moiety, which is further functionalized with a propylamino group. The unique structure of this compound makes it a candidate for various biological activities, particularly in the modulation of histamine receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the condensation of appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the pyrimidine core.
Functionalization with Propylamino Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
化学反应分析
Types of Reactions
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or arylated derivatives.
科学研究应用
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating histamine receptors, particularly the histamine H3 receptor.
Medicine: Potential therapeutic agent for neurological disorders due to its activity on central nervous system receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The compound exerts its effects primarily through interaction with histamine receptors, particularly the histamine H3 receptor. It acts as a partial agonist, modulating the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine. This modulation affects various physiological processes, including sleep-wake regulation, cognition, and food intake .
相似化合物的比较
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: Another compound with a similar structure but different functional groups.
4-(3-(Ethylamino)azetidin-1-yl)pyrimidin-2-amine: Similar structure with an ethylamino group instead of a propylamino group.
Uniqueness
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as a partial agonist at histamine H3 receptors sets it apart from other similar compounds, making it a valuable tool in neuropharmacological research .
属性
分子式 |
C10H17N5 |
|---|---|
分子量 |
207.28 g/mol |
IUPAC 名称 |
4-[3-(propylamino)azetidin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-2-4-12-8-6-15(7-8)9-3-5-13-10(11)14-9/h3,5,8,12H,2,4,6-7H2,1H3,(H2,11,13,14) |
InChI 键 |
RUMWHMMFUXGDRP-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1CN(C1)C2=NC(=NC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-[4-[3-[Bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol](/img/structure/B11930840.png)

![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)




![[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B11930878.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)

![3-[2-(Hydroxymethyl)oxolan-2-yl]propanoate](/img/structure/B11930909.png)

